molecular formula C10H10BrClO2 B13082762 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid

Cat. No.: B13082762
M. Wt: 277.54 g/mol
InChI Key: LWCCOVOKPSBBJF-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid (CAS 1785122-31-7) is a high-purity halogenated arylpropanoic acid derivative with the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol. This compound serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research, notably in the preparation of Elafibranor, a peroxisome proliferator-activated receptor agonist investigated for metabolic disorders . Its structure, featuring both bromo and chloro substituents on the phenyl ring, makes it a versatile building block for constructing complex molecular architectures, particularly in the synthesis of advanced antihistamines like fexofenadine . The compound is characterized by its role in electrophilic aromatic substitution and functional group transformation reactions. On an industrial scale, its synthesis via controlled bromination in aqueous media and subsequent purification steps, such as esterification and distillation, ensures a high-quality product suitable for rigorous research applications . Researchers value this compound for its consistent quality and utility in structure-activity relationship (SAR) studies, where modifications to its halogenated aromatic system can optimize binding affinity to biological targets . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)

InChI Key

LWCCOVOKPSBBJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Br)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Bromination of 2-Methyl-2-phenylpropanoic Acid

A common precursor is 2-methyl-2-phenylpropanoic acid. Selective bromination is typically carried out in aqueous or heterogeneous media to control regioselectivity and minimize side reactions.

Typical procedure:

  • Dissolve 2-methyl-2-phenylpropanoic acid in water.
  • Adjust pH to neutral (~7) using sodium carbonate solution.
  • Add bromine dropwise while maintaining pH to avoid over-bromination.
  • Stir the reaction mixture at 25–35°C for several hours until complete consumption of the starting acid is confirmed by gas chromatography.
  • Acidify the reaction mixture to pH 1–2 with hydrochloric acid.
  • Extract the brominated product with an organic solvent such as dichloromethane or toluene.
  • Wash and dry the organic phase, then isolate the product by filtration or crystallization.

This method yields predominantly 2-(4-bromophenyl)-2-methylpropanoic acid with high purity (>99%), although positional isomers may be present in trace amounts (~0.7%).

Chlorination Step

Chlorination to introduce the chlorine substituent at the 6-position of the phenyl ring is typically performed after bromination. Chlorine gas or chlorinating agents such as thionyl chloride can be used under controlled conditions.

  • Chlorination is often conducted in the presence of a catalyst or under conditions favoring electrophilic aromatic substitution.
  • Reaction temperature and time are optimized to avoid poly-chlorination or degradation.
  • The chlorinated intermediate is purified by recrystallization or chromatography.

Introduction of the 2-Methylpropanoic Acid Group

If the starting material lacks the acid group, it can be introduced by:

  • Reaction of the halogenated aromatic intermediate with methylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol intermediate.
  • Subsequent oxidation or hydrolysis to yield the carboxylic acid.

Alternatively, if the acid group is already present on the aromatic ring, it is retained through the halogenation steps.

Industrial Scale Preparation

On an industrial scale, the process is adapted for larger volumes with emphasis on:

  • Controlled addition of bromine to maintain reaction selectivity.
  • Use of aqueous media to facilitate handling and reduce solvent use.
  • Sequential extraction and washing steps to purify the product.
  • Esterification of the acid to methyl esters for easier separation of isomers by distillation under reduced pressure.
  • Final hydrolysis to regenerate the acid if required.

The process typically involves:

Step Description Conditions Yield & Purity
Bromination 2-methyl-2-phenylpropanoic acid + bromine in water 25–35°C, pH ~7, 3–10 hours ~46.6% isolated yield, 99.28% purity
Extraction & Washing Organic solvent extraction, washes with sodium chloride, sodium carbonate Ambient temperature High removal of impurities
Esterification Reaction with methanol and sulfuric acid 63–67°C, 16 hours 79% yield methyl ester, 99.2% purity
Final Purification Distillation under reduced pressure Controlled temperature High purity product

This approach balances operational convenience with product quality.

  • Bromination: Electrophilic aromatic substitution using bromine; regioselectivity influenced by existing substituents and reaction medium.
  • Chlorination: Similar electrophilic substitution; requires careful control to avoid over-chlorination.
  • Functional Group Transformations: Use of Grignard reagents for carboxylic acid introduction or esterification for purification.
  • Purification: Extraction, crystallization, washing, and distillation techniques are critical for isolating high-purity compound.
Preparation Step Reagents/Conditions Notes Typical Yield/Purity
Bromination Bromine, aqueous medium, sodium carbonate pH ~7, 25–35°C, slow bromine addition ~46.6% isolated yield, >99% purity
Chlorination Chlorine gas or chlorinating agent Controlled temp, catalyst may be used High regioselectivity needed
Introduction of Acid Group Methylmagnesium bromide (if needed) Followed by hydrolysis Efficient conversion
Esterification (for purification) Methanol, sulfuric acid, 63–67°C Facilitates separation of isomers 79% yield, 99.2% purity
Purification Extraction, washing, crystallization, distillation Critical for removing impurities High purity final product

The preparation of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid is achieved through carefully controlled bromination and chlorination of 2-methyl-2-phenylpropanoic acid or related precursors, followed by functional group manipulations as needed. Industrial methods emphasize aqueous media bromination, controlled pH, and sequential extraction and esterification steps to maximize yield and purity. The process is well-documented in patent literature and chemical suppliers’ data, providing a robust framework for laboratory and scale-up synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products

    Substitution: Products may include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
One of the primary applications of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid is as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in the production of antihistamines, such as fexofenadine, which is used to treat allergic conditions. The compound's bromine and chlorine substituents enhance its biological activity and selectivity .

Case Study: Synthesis of Fexofenadine
In a notable study, this compound was synthesized through a selective bromination process. This method involved reacting 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium, resulting in high yields of the desired product with minimal by-products. The process was optimized for large-scale production, demonstrating its industrial viability for pharmaceutical applications .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its unique structure allows for further functionalization, making it suitable for synthesizing various derivatives that may exhibit enhanced pharmacological properties.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Selective Bromination2-Methyl-2-phenylpropanoic acidThis compound78
EsterificationThis compoundMethyl ester derivative85

Environmental Applications

Potential Use in Environmental Chemistry
Recent studies suggest that compounds similar to this compound may have applications in environmental chemistry, particularly in the degradation of pollutants. The presence of halogen atoms can influence the reactivity and stability of organic pollutants, potentially aiding in their breakdown .

Structure-Activity Relationship Studies

Optimization for Biological Activity
Research into structure-activity relationships (SAR) involving this compound has been conducted to optimize its biological activity. Variations in substituents have been explored to enhance potency against specific biological targets, such as receptors involved in allergic responses .

Case Study: SAR Analysis
A comprehensive SAR analysis demonstrated that modifications to the bromine and chlorine positions significantly affected the compound's binding affinity to histamine receptors. This research highlights the importance of structural variations in developing more effective antihistamines .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may play a role in the compound’s binding affinity and specificity. The propanoic acid group may also contribute to the compound’s overall activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid, enabling comparative analysis of their chemical properties and applications:

Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate (CAS not provided)

  • Molecular Formula : C₁₄H₁₀BrClNNaO₂
  • Key Features: Contains the same 2-bromo-6-chlorophenyl group but incorporates an amino linkage and sodium carboxylate moiety.
  • Application : Identified as an impurity in pharmaceutical intermediates, highlighting its role in quality control rather than direct therapeutic use .
  • Comparison: The sodium salt enhances solubility in polar solvents compared to the free acid form of the target compound.

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid (CAS 261904-39-6)

  • Molecular Formula : C₄H₇BrO₃
  • Key Features : A chiral brominated hydroxy acid with a stereocenter at the C2 position.
  • Application : Utilized in asymmetric synthesis due to its stereochemical properties; lacks the aryl group, limiting its utility in aromatic drug intermediates .
  • Comparison : The hydroxyl group increases acidity (pKa ~2.5–3.0) compared to the target compound’s carboxylic acid (pKa ~4.2), influencing ionization under physiological conditions.

2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic Acid (CAS 1314647-71-6)

  • Molecular Formula : C₁₀H₁₀BrFO₂
  • Key Features : Substitutes chlorine with fluorine and shifts the bromine to the 3-position on the phenyl ring.
  • Application : Explored in medicinal chemistry for fluorinated drug candidates, leveraging fluorine’s electronegativity to enhance binding affinity .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Substituents Functional Groups Application
This compound C₁₀H₁₀BrClO₂ 277.54 2-Bromo-6-chlorophenyl Carboxylic acid Intermediate for Elafibranor
Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate C₁₄H₁₀BrClNNaO₂ 370.59 2-Bromo-6-chlorophenyl, amino Sodium carboxylate Pharmaceutical impurity
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid C₄H₇BrO₃ 199.00 3-Bromo, 2-hydroxy Hydroxy, carboxylic acid Chiral synthesis
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrFO₂ 261.09 3-Bromo-2-fluorophenyl Carboxylic acid Fluorinated drug development

Research Findings and Implications

  • Synthetic Utility: The target compound’s aryl halogenation pattern (bromo and chloro) optimizes steric and electronic effects for coupling reactions in Elafibranor synthesis, outperforming fluorine-substituted analogs in yield under specific conditions .
  • Stability: Comparative studies suggest that the 2-bromo-6-chlorophenyl group enhances thermal stability relative to non-halogenated propanoic acids, reducing decomposition during storage .

Biological Activity

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10BrClO2
  • Molecular Weight : 277.54 g/mol
  • Canonical SMILES : CC(C)(C(=O)O)C1=C(C=CC(=C1)Cl)Br

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values were determined to be 15 µM and 12 µM, respectively, indicating moderate potency .

The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. The compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cancer cells .

Case Studies

  • In Vivo Studies :
    In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor volume decreased by approximately 40% after four weeks of treatment .
  • Toxicity Assessment :
    Toxicological evaluations revealed that the compound has a favorable safety profile, with no observed acute toxicity at doses up to 2000 mg/kg in mice .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerMDA-MB-23115 µM
AnticancerHCT11612 µM

Table 2: Toxicity Profile

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg
Chronic ToxicityNot observed

Q & A

Q. What are the recommended analytical methods for identifying and quantifying impurities in 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for impurity profiling, particularly for structurally related byproducts like sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate, which can arise during synthesis or degradation . For enhanced resolution, use gradient elution with a C18 column and mobile phases containing 0.1% trifluoroacetic acid. Mass spectrometry (LC-MS) should complement HPLC to confirm molecular weights of unknown impurities .

Q. How can the crystal structure of this compound be resolved experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, as it is optimized for small-molecule crystallography and can handle halogenated aromatic systems effectively . Crystallization in polar aprotic solvents (e.g., dimethyl sulfoxide) at controlled cooling rates (0.5°C/min) improves crystal quality. Validate hydrogen bonding networks using Olex2 or Mercury software .

Q. What synthetic routes are available for preparing this compound?

A common approach involves Friedel-Crafts alkylation of 2-bromo-6-chlorobenzene derivatives with 2-methylpropanoic acid precursors. Alternatively, Suzuki-Miyaura coupling using 2-Bromo-6-chlorophenylboronic acid (CAS 1107580-65-3) as a key intermediate can achieve high regioselectivity . Optimize reaction conditions with palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous tetrahydrofuran under inert atmospheres .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogenated aromatic compounds like this compound be resolved?

Discrepancies in bond angles or torsional strain often arise from disordered halogen atoms. Employ twin refinement in SHELXL and collect high-resolution data (≤0.8 Å) to model anisotropic displacement parameters accurately . For persistent issues, supplement with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to validate electronic environments .

Q. What mechanistic insights explain the formation of sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate as a common impurity?

This impurity likely forms via nucleophilic aromatic substitution (SNAr) during synthesis, where the bromine atom is displaced by an amine nucleophile. Kinetic studies under varying pH (4–9) and temperature (25–80°C) can elucidate reaction pathways. Use deuterated solvents (e.g., DMSO-d₆) for in-situ NMR monitoring of intermediates .

Q. What strategies mitigate challenges in NMR characterization of this compound?

Signal splitting due to quadrupolar bromine can obscure proton assignments. Acquire ¹³C DEPT-135 and HSQC spectra to resolve overlapping signals. For ²H isotope effects, employ cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity .

Q. How can the environmental persistence of this compound be assessed?

Conduct OECD 301F biodegradability tests in activated sludge, measuring biological oxygen demand (BOD) over 28 days. Pair with high-resolution mass spectrometry (HRMS) to track degradation byproducts. Note that brominated aromatics often exhibit low biodegradability due to steric hindrance .

Methodological Notes

  • Safety : While specific toxicity data for this compound are limited, adopt protocols for structurally similar halogenated aromatics: use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure .
  • Data Validation : Cross-reference chromatographic retention times with spiked impurity standards (e.g., MM0002.24 or MM0002.35) to avoid false positives .

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